molecular formula C12H16O4S B8609289 2-Ethyl-2-phenylsulfonylbutanoic acid

2-Ethyl-2-phenylsulfonylbutanoic acid

Cat. No. B8609289
M. Wt: 256.32 g/mol
InChI Key: IPRUSZPGRQQQND-UHFFFAOYSA-N
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Patent
US06855706B2

Procedure details

Methyl phenylsulfonylacetate (0.64 ml, 4.0 mmol) was diluted with DMF (5 ml). Sodium hydride (384 mg, 16 mmol) and ethyl bromide (1.19 ml, 16 mmol) were added thereto under argon atmosphere. The mixture was stirred at room temperature overnight. Water was added to the reaction mixture under cooling with ice to terminate the reaction. After the extraction with ethyl acetate (10 ml×3), the organic layers were combined together, dried and concentrated under reduced pressure. The residue was purified by the silica gel column chromatography (hexane, hexane/ethyl acetate, 100/1) to obtain an intermediate product. The intermediate product (532 mg, 1.97 mmol) was dissolved in THF (4 ml). Water (70.9 μl, 3.84 mmol) and tBuOK (1.77 g, 15.8 mmol) were added to the obtained solution. The reaction mixture was stirred at room temperature for 4 days. Additional water (35.5 μl, 1.97 mmol) and tBuOK (1.55 g, 13.8 mmol) were added to the obtained solution. After stirring at room temperature for 9 days, the reaction mixture was diluted with DCM (10 ml). The resultant mixture was extracted with water (10 ml). pH of the aqueous layer was adjusted to 2. After the extraction with DCM (10 ml×3), the organic layers were combined together, dried and concentrated under reduced pressure to quantitatively obtain 481 mg of the intended compound.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.55 g
Type
reactant
Reaction Step Two
Name
Quantity
35.5 μL
Type
solvent
Reaction Step Two
Name
Quantity
1.77 g
Type
reactant
Reaction Step Three
Name
Quantity
70.9 μL
Type
solvent
Reaction Step Three
Quantity
0.64 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
384 mg
Type
reactant
Reaction Step Five
Quantity
1.19 mL
Type
reactant
Reaction Step Five
[Compound]
Name
product
Quantity
532 mg
Type
reactant
Reaction Step Six
Name
Quantity
4 mL
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([CH2:10][C:11]([O:13]C)=[O:12])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].[CH2:17](Br)[CH3:18].[C:20](O[K])(C)(C)[CH3:21]>CN(C=O)C.C1COCC1.C(Cl)Cl.O>[CH2:20]([C:10]([S:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)(=[O:9])=[O:8])([CH2:17][CH3:18])[C:11]([OH:13])=[O:12])[CH3:21] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.55 g
Type
reactant
Smiles
C(C)(C)(C)O[K]
Name
Quantity
35.5 μL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.77 g
Type
reactant
Smiles
C(C)(C)(C)O[K]
Name
Quantity
70.9 μL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.64 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)CC(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
384 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.19 mL
Type
reactant
Smiles
C(C)Br
Step Six
Name
product
Quantity
532 mg
Type
reactant
Smiles
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
After the extraction with ethyl acetate (10 ml×3)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by the silica gel column chromatography (hexane, hexane/ethyl acetate, 100/1)
CUSTOM
Type
CUSTOM
Details
to obtain an intermediate product
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 4 days
Duration
4 d
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 9 days
Duration
9 d
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture was extracted with water (10 ml)
EXTRACTION
Type
EXTRACTION
Details
After the extraction with DCM (10 ml×3)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to quantitatively obtain 481 mg of the intended compound

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)C(C(=O)O)(CC)S(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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